molecular formula C25H24O12 B1669658 Cynarin CAS No. 212891-05-9

Cynarin

Cat. No. B1669658
M. Wt: 516.4 g/mol
InChI Key: YDDUMTOHNYZQPO-RVXRWRFUSA-N
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Description

Cynarin is a hydroxycinnamic acid derivative and a biologically active chemical constituent of artichoke (Cynara cardunculus) . It is an ester formed from quinic acid and two units of caffeic acid . The active ingredient in artichoke extract is cynarin, which potentially offers greater benefits than a person might get from eating a single artichoke .


Synthesis Analysis

The first total synthesis of cynaropicrin, a compound related to cynarin, was achieved starting from (S)-α-pinene . The synthesis involved a stereoselective Favorskii rearrangement and an indium-promoted diastereoselective Barbier reaction .


Molecular Structure Analysis

Cynarin is a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ) as indicated by molecular docking analysis . It has good binding activity with therapeutic targets .


Chemical Reactions Analysis

Cynarin readily degrades/transforms to other compounds . During the extraction process, manufacturers blend the extract of many artichokes .


Physical And Chemical Properties Analysis

Cynarin has a molecular formula of 2412 and a molecular weight of 516.45 . It has a CAS No. of 30964-13-7 .

Scientific Research Applications

Genotoxic and Antigenotoxic Effects

  • In Vitro Genotoxic and Antigenotoxic Effects : Cynarin, a phytochemical found in artichokes, has been studied for its genotoxic and antigenotoxic effects. It was found to exhibit antigenotoxic effects rather than genotoxic effects, suggesting potential as a chemo-preventive agent against genotoxic agents (Erikel, Yuzbasioglu, & Unal, 2019).

Effects on Cell Proliferation and Stress Response

  • Differential Effects on Cell Survival and Stress Response : Research on cynarin's effects on different cell types (normal, immortalized, and cancerous) indicates its role in affecting cell proliferation, survival, and stress response markers. It showed potential for protecting against the growth of cancerous cells and promoting longevity of normal cells by inducing stress response proteins (Gezer, Yücecan, & Rattan, 2015).

Antioxidant and Anticholinergic Properties

  • Antioxidant and Anticholinergic Activities : Cynarin has significant antioxidant, anticholinergic, and metal-binding activities. This includes inhibiting lipid peroxidation, scavenging various radicals, and chelating metal ions. Its effectiveness in acetylcholinesterase enzyme inhibition indicates a role in neuroprotection (Topal et al., 2016).

Choleretic Action and Bile Secretion

  • Increase in Choleresis : A study on the choleretic action of artichoke extract, mainly containing cynarin, showed a significant increase in bile secretion, suggesting its use in treating dyspepsia related to bile duct dyskinesia or fat assimilation disorders (Kirchhoff et al., 1994).

Anti-Inflammatory and Antiarthritic Effects

  • Suppression of Gouty Arthritis : Cynarin demonstrated anti-inflammatory and anti-swelling effects in mice with gouty arthritis induced by monosodium urate. It reduced swelling, macrophage infiltration, and inflammatory factors, and inhibited activation of key inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases (Wu et al., 2022).

Hepatoprotective Activity

  • Protection Against Hepatotoxicity : Cynarin exhibited cytoprotective action against CCl4 toxicity in isolated rat hepatocytes. This hepatoprotective activity is linked to its molecular structure and suggests potential therapeutic uses for liver protection (Adzet, Camarasa, & Laguna, 1987).

Immunomodulatory Effects

  • Immunomodulatory Impact : Cynarin was shown to exert immunosuppressive effects in rats, including suppression of the delayed-type hypersensitivity response at high doses. These findings indicate a potential role in immune regulation (Hueza et al., 2018).

Blocking Immune System Signaling

  • Blocking CD28 of T-Cell Receptor : Cynarin can block the interaction between CD28 of T-cell receptors and CD80 of antigen-presenting cells, suggesting its role as a potential immunosuppressant. This ability to interfere with T-cell activation highlights its potential in immune system modulation (Dong et al., 2009).

Lipid-Lowering Effects

  • Inhibition of Squalene Synthase and Lipid-Lowering : Cynarin has been identified as a potential inhibitor of squalene synthase, an enzyme involved in cholesterol biosynthesis. It showed lipid-lowering effects in HepG2 cells, indicating its potential in hyperlipidemia treatment (Chen et al., 2018).

Antiglycative and Antioxidant Properties

  • Antiglycative and Antioxidant Activities : Cynarin-rich sunflower sprouts demonstrated strong antiglycative and antioxidant properties. Its ability to inhibit the formation of advanced glycation end products (AGEs) and exhibit strong antioxidant capacity could make it beneficial for diabetic patients (Sun et al., 2012).

Enhancing Chemotherapy Efficacy and Reducing Cardiotoxicity

  • Modulation of Doxorubicin Cytotoxicity : Research has shown that cynarin can enhance the cytotoxicity of doxorubicin, a chemotherapy drug, on cancer cell lines while reducing its cardiotoxic effects on normal cardiac cells. This suggests a potential role for cynarin in improving the efficacy and safety of certain chemotherapy treatments (Al-AdamI et al., 2020).

Future Directions

Cynarin has shown potential in the treatment of non-alcoholic fatty liver disease (NAFLD) based on the integration of network pharmacology, molecular docking, and cell experiment . Further studies are needed to validate the role of Cynarin in the treatment of NAFLD .

properties

IUPAC Name

(1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDUMTOHNYZQPO-RVXRWRFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309674
Record name 1,5-Di-O-caffeoylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cynarine

CAS RN

212891-05-9, 30964-13-7
Record name 1,5-Di-O-caffeoylquinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212891-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cynarine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cynarine [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212891059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Di-O-caffeoylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYNARINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85D81U9JAV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,5-Dicaffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030093
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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